2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline
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Overview
Description
Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine: is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes two oxazoline rings and a central amine group, making it a valuable reagent in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves the reaction of 2-aminobiphenyl with (S)-4,5-diphenyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the solvent used is often tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane or acetonitrile; room temperature to slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like THF or ethanol; room temperature to reflux conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; solvents like DMF or dichloromethane; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted oxazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions and improving the yield of chiral products.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs with specific chiral centers, enhancing their efficacy and reducing side effects.
Mechanism of Action
The mechanism of action of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine involves its role as a chiral ligand in catalytic processes. The oxazoline rings and the central amine group coordinate with metal centers, forming stable complexes that facilitate enantioselective transformations. The chiral environment created by the ligand ensures that the reactions proceed with high selectivity, leading to the formation of chiral products with the desired configuration .
Comparison with Similar Compounds
Similar Compounds
Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine: The enantiomer of the compound , with similar properties but opposite chiral configuration.
Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrothiazol-2-yl)phenyl)amine: A similar compound with thiazoline rings instead of oxazoline rings.
Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydroimidazol-2-yl)phenyl)amine: A related compound with imidazoline rings, offering different electronic properties.
Uniqueness
Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine stands out due to its high enantioselectivity and stability in catalytic processes. The presence of oxazoline rings provides a unique electronic environment that enhances its coordination with metal centers, making it a preferred choice in asymmetric synthesis .
Properties
IUPAC Name |
2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEHTJHLGNWFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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